N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10-ethyl-11-oxo core and a phenylmethanesulfonamide substituent at position 2.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-2-24-19-10-6-7-11-21(19)28-20-13-12-17(14-18(20)22(24)25)23-29(26,27)15-16-8-4-3-5-9-16/h3-14,23H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUWPNRYVVXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 418.449 g/mol. Its structure features a dibenzo[b,f][1,4]oxazepine core, which is known for various pharmacological properties.
Research indicates that compounds with similar structural frameworks exhibit multiple mechanisms of action, including:
- Dopamine D2 Receptor Antagonism : Compounds in this class have been shown to interact with dopamine receptors, potentially influencing neurological pathways associated with mood and behavior .
- Inhibition of Angiogenesis : Some derivatives have demonstrated the ability to inhibit angiogenesis, making them candidates for cancer treatment. This property is crucial in limiting tumor growth by restricting blood supply .
Biological Activity and Therapeutic Applications
The biological activity of this compound can be summarized as follows:
Case Studies
- Antidepressant Efficacy : A study investigating the antidepressant effects of similar compounds found that they significantly reduced depressive-like behaviors in rodent models. The mechanism was attributed to enhanced serotonergic activity .
- Cancer Treatment : In vitro studies demonstrated that derivatives of this compound inhibited endothelial cell proliferation and migration, essential processes in angiogenesis. This suggests potential use in treating various cancers by targeting tumor vasculature .
- Neuroprotection : Research has indicated that compounds with similar structures may protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases such as Alzheimer's .
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
1. Anticancer Properties
- The compound has shown potential as an inhibitor of c-Abl tyrosine kinase, which is implicated in various cancers. In vitro studies suggest it can inhibit the growth of cancer cell lines associated with c-Abl activation, indicating its potential as a therapeutic agent against certain types of cancer.
2. Antimalarial Activity
- Some derivatives of this compound have demonstrated significant antimalarial activity against Plasmodium falciparum. The mechanism appears to involve interference with the metabolic pathways of the malaria parasite.
3. Enzyme Inhibition
- The compound has been identified as an effective inhibitor of specific kinases involved in cellular signaling pathways, suggesting its utility in treating proliferative diseases.
Anticancer Studies
A study published in a peer-reviewed journal investigated the effects of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in cells expressing high levels of c-Abl kinase. Further mechanistic studies are warranted to elucidate the specific pathways affected by this compound.
Antimalarial Research
In vitro assays conducted on derivatives of this compound revealed promising results against Plasmodium falciparum. The study highlighted that these compounds disrupt critical metabolic processes within the parasite, leading to reduced viability and replication rates.
Comparison with Similar Compounds
Structural Analogs with Dibenzo[b,f][1,4]oxazepine Core
The following compounds share the dibenzo[b,f][1,4]oxazepine scaffold but differ in sulfonamide substituents and peripheral modifications:
*Estimated based on similar analogs (e.g., logP = 3.97 for dimethoxy derivative ).
Key Observations:
- Methoxy groups improve solubility but may reduce membrane permeability .
- Lipophilicity: The dimethoxy derivative (logP = 3.97) is slightly more lipophilic than the target compound, suggesting substituents fine-tune pharmacokinetic properties .
- Steric Considerations: Methyl or ethyl groups on the oxazepine core (e.g., 8,10-dimethyl in ) could influence receptor binding by altering ring conformation .
Thiazepine-Based Analogs
Thiazepine derivatives replace the oxazepine oxygen with sulfur, leading to distinct electronic and steric properties:
Key Observations:
- Sulfur vs. Oxygen: The larger atomic radius of sulfur may distort the heterocyclic ring, affecting binding to biological targets. Thiazepines also exhibit lower synthetic yields (9% in ), hinting at stability challenges .
- Biological Relevance: Thiazepine derivatives in were designed as dopamine D2 receptor antagonists, suggesting that core heterocycle modifications significantly impact receptor selectivity .
Anthracene-Based Sulfonamides (Non-Oxazepine)
describes anthracene-linked sulfonamides (e.g., compound 10a), which share sulfonamide functionality but lack the oxazepine core:
- Structure: N-(9,10-dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide.
Data Tables for Key Compounds
Table 1: Physicochemical Properties of Oxazepine Derivatives
Table 2: Thiazepine vs. Oxazepine Comparison
*Hypothetical based on oxazepine stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
